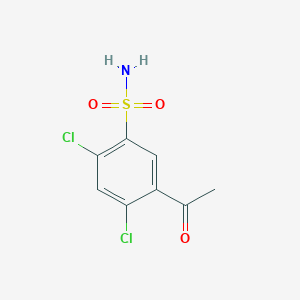

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-acetyl-2,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO3S/c1-4(12)5-2-8(15(11,13)14)7(10)3-6(5)9/h2-3H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACDLDIMGQGNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Acetyl 2,4 Dichlorobenzene 1 Sulfonamide and Structural Analogues

Retrosynthetic Analysis and Identification of Key Precursors for the Synthesis of 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide

A retrosynthetic analysis of this compound suggests a plausible pathway starting from a simpler, commercially available dichlorobenzene derivative. The primary disconnection would be the sulfonamide group, which can be formed from a sulfonyl chloride and ammonia. The sulfonyl chloride, in turn, can be introduced onto the aromatic ring via chlorosulfonation. The acetyl group is typically introduced via a Friedel-Crafts acylation.

The key challenge in the synthesis is the order of introduction of the three substituents: the two chlorine atoms, the acetyl group, and the sulfonamide group. The directing effects of these groups must be considered at each step. Chlorine is an ortho-, para-director, the acetyl group is a meta-director, and the sulfonyl chloride group is also a meta-director.

A plausible retrosynthetic pathway is outlined below:

Disconnect the sulfonamide: The sulfonamide can be prepared from the corresponding 5-acetyl-2,4-dichlorobenzene-1-sulfonyl chloride and ammonia or a source of ammonia.

Disconnect the sulfonyl chloride: The 5-acetyl-2,4-dichlorobenzene-1-sulfonyl chloride can be synthesized from 3,4-dichloroacetophenone via a chlorosulfonation reaction. The acetyl group, being a meta-director, would direct the incoming chlorosulfonic acid to the desired position.

Disconnect the acetyl group: 3,4-dichloroacetophenone can be prepared from 1,2-dichlorobenzene through a Friedel-Crafts acylation. The two chlorine atoms, being ortho-, para-directing, would direct the acetyl group to the desired position.

Starting Material: The synthesis can therefore commence from the readily available 1,2-dichlorobenzene.

Key Precursors:

1,2-Dichlorobenzene

Acetyl chloride

Chlorosulfonic acid

Ammonia

Development and Optimization of Reaction Pathways for the Benzene (B151609) Sulfonamide Core

The synthesis of the benzene sulfonamide core is a well-established process in organic chemistry, with various methodologies available.

A multi-step linear sequence is the most straightforward conceptual approach for the synthesis of this compound, as suggested by the retrosynthetic analysis. This involves a sequential introduction of the functional groups onto the benzene ring.

Proposed Linear Synthetic Sequence:

Friedel-Crafts Acylation: 1,2-Dichlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3,4-dichloroacetophenone.

Chlorosulfonation: The resulting 3,4-dichloroacetophenone is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position, yielding 5-acetyl-2,4-dichlorobenzene-1-sulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with ammonia to form the final product, this compound.

Convergent strategies for more complex sulfonamide analogues could involve the synthesis of a functionalized dichlorinated benzene ring and a separate sulfonamide-containing fragment, which are then coupled in a later step. However, for the target molecule, a linear approach is generally more efficient.

Modern synthetic chemistry often focuses on developing one-pot or cascade reactions to improve efficiency by reducing the number of work-up and purification steps. While a specific one-pot synthesis for this compound is not prominently described in the literature, general methodologies for the one-pot synthesis of sulfonamides exist. For instance, some methods describe the in-situ generation of sulfonyl chlorides from sulfonic acids followed by immediate reaction with an amine. organic-chemistry.org Another approach involves the direct synthesis of sulfonamides from unactivated acids and amines via aromatic decarboxylative halosulfonylation. nih.govacs.orgprinceton.edu These advanced methods could potentially be adapted for the synthesis of the target molecule, although this would require significant optimization.

The formation of the sulfonamide bond from a sulfonyl chloride and an amine is typically a facile reaction that does not require catalysis. However, recent research has explored catalytic methods for the synthesis of sulfonamides to avoid the use of stoichiometric and often harsh reagents like sulfonyl chlorides.

Transition-metal catalyzed reactions have emerged as a powerful tool for C-N bond formation. researchgate.net For example, palladium-catalyzed methods for the preparation of arylsulfonyl chlorides and their subsequent conversion to sulfonamides under mild conditions have been developed. nih.gov Nickel-catalyzed photochemical C-N coupling of aryl chlorides with sulfonamides using mild organic amines as a base has also been reported. acs.org Furthermore, copper-catalyzed one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide source is another innovative approach. thieme-connect.com These catalytic methods offer advantages in terms of functional group tolerance and milder reaction conditions.

| Catalytic Method | Metal Catalyst | Starting Materials | Key Features |

| C-H Sulfonamidation | Transition Metals (e.g., Rh, Ru, Ir) | Aromatic C-H bond, Sulfonyl azide | Direct functionalization of C-H bonds |

| Cross-Coupling | Palladium | Arylboronic acid, SO₂, Amine | Mild conditions, good functional group tolerance |

| Photochemical C-N Coupling | Nickel | Aryl chloride, Sulfonamide | Use of light energy, mild base |

| Three-Component Coupling | Copper | Arylboronic acid, SO₂, Amine | One-pot synthesis |

Stereoselective Synthesis and Enantiomeric Enrichment of Chiral Sulfonamide Derivatives (if applicable)

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis and enantiomeric enrichment are not applicable in this context.

Modern Purification Techniques and High-Purity Isolation of Synthetic Intermediates and the Final Compound

The purification of the synthetic intermediates and the final this compound is crucial to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. bellevuecollege.edu The selection of an appropriate solvent or solvent system is critical for successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For sulfonamides, alcohols such as ethanol are often used for recrystallization. google.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration.

Chromatography: When crystallization is not effective, or for the purification of non-crystalline intermediates, chromatographic techniques are employed.

Column Chromatography: This is a versatile technique for separating mixtures of compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents). It is widely used for the purification of synthetic intermediates and final products in organic synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of small quantities of a compound or for analytical purposes to assess purity. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov

Data on Purification Techniques for Sulfonamides:

| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Purification of reaction intermediates and final product |

| Recrystallization | Not applicable | Ethanol, Isopropanol/Water | Final purification of solid sulfonamides |

| HPLC | C18 (Reversed-phase) | Acetonitrile/Water or Methanol/Water gradients | High-purity isolation and purity analysis |

| Supercritical Fluid Chromatography (SFC) | Silica, Amino-bonded silica | Carbon dioxide with methanol modifier | Separation of sulfonamide mixtures researchgate.net |

Integration of Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, like many multi-step organic syntheses, traditionally involves conditions and reagents that are at odds with modern environmental standards. The application of the 12 Principles of Green Chemistry offers a framework to redesign these synthetic pathways, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. uniroma1.itnih.gov Key areas for green innovation in the synthesis of this compound and its analogues include the adoption of sustainable solvents, the development of novel catalytic systems, and the implementation of energy-efficient reaction technologies.

The conventional synthesis of aromatic sulfonamides often relies on the reaction of sulfonyl chlorides with amines. acs.org This process can suffer from drawbacks such as the formation of byproducts and the use of volatile organic compounds (VOCs) as solvents. tandfonline.comresearcher.life Similarly, the Friedel-Crafts acylation step to introduce the acetyl group typically requires stoichiometric amounts of Lewis acid catalysts and hazardous solvents like nitrobenzene. researchgate.net Green chemistry seeks to provide safer, more efficient, and sustainable alternatives to these established methods.

Eco-Friendly Solvents and Reaction Media

A primary focus of green synthetic chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. tandfonline.com Water and ethanol have been successfully utilized as green solvents for the synthesis of sulfonamides, eliminating the need for VOCs. tandfonline.comtandfonline.com Research has demonstrated that catalyst-free sulfonylation of amines can proceed with high yields in aqueous media. tandfonline.comtandfonline.com

Deep Eutectic Solvents (DES) represent another class of green reaction media, offering advantages such as low toxicity and biodegradability. thieme-connect.com A sustainable one-pot synthesis of sulfonamides has been developed using a DES as the reaction medium, avoiding VOCs throughout the entire process. researchgate.net For the acylation step, ionic liquids have been investigated as both the catalyst and the solvent, replacing traditional toxic solvents and allowing for easier catalyst recycling. researchgate.netnih.gov

Advanced Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. nih.gov In sulfonamide synthesis, magnetic nanocatalysts, such as ruthenium nanoparticles supported on magnetic iron oxide (nano-Ru/Fe3O4), have emerged as a highly effective and sustainable option. nih.govresearchgate.net The key advantage of these catalysts is their simple and efficient recovery using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.govjsynthchem.com Copper-catalyzed systems have also been employed for the oxidative coupling of various sulfur and nitrogen sources under mild conditions, providing an effective route to sulfonamides. thieme-connect.com

For the Friedel-Crafts acylation, research has focused on moving from stoichiometric to catalytic amounts of Lewis acids. Iron(III) chloride hexahydrate has been shown to be an effective catalyst for the acylation of benzene derivatives in reusable ionic liquids, creating a more robust and environmentally friendly system. nih.govresearchgate.net

Table 1: Comparison of Green Catalytic Strategies in Sulfonamide Synthesis

| Catalytic Strategy | Catalyst Example | Solvent/Medium | Key Advantages |

|---|---|---|---|

| Magnetic Nanocatalysis | Nano-Ru/Fe3O4 | Various | Easy magnetic separation and high reusability of the catalyst. nih.govresearchgate.net |

| Copper Catalysis | Cu(II) salts | Deep Eutectic Solvents (DES) | Avoids toxic by-products and utilizes mild reaction conditions. thieme-connect.com |

| Catalyst-Free | None | Water / Ethanol | Eliminates catalyst cost and contamination; uses eco-friendly solvents. tandfonline.comtandfonline.com |

| Lewis Acid-Surfactant | Zirconium Tetrakis(dodecylsulfate) | Aqueous media | Enables reactions in water under mild conditions. tandfonline.com |

Energy-Efficient and Waste-Reducing Methodologies

Green chemistry principles also encourage the use of alternative energy sources and process intensification to improve efficiency and reduce waste. nih.gov Methodologies that align with these principles include:

Mechanochemistry: This solvent-free approach uses mechanical energy, such as ball milling, to initiate chemical reactions. nih.gov A one-pot, double-step mechanochemical procedure has been demonstrated for the synthesis of sulfonamides from disulfides, featuring a tandem oxidation-chlorination followed by amination. rsc.org This method avoids bulk solvents and simplifies purification.

Alternative Reagents: Replacing hazardous reagents is crucial. For the chlorosulfonation step, a milder and more environmentally friendly method involves the in situ generation of sulfonyl chlorides from thiols using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant in sustainable solvents like water or ethanol. researcher.liferesearchgate.net This approach avoids the handling of highly reactive and corrosive sulfonylating agents.

Table 2: Green and Conventional Approaches to Key Synthetic Steps

| Synthetic Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Acylation | Friedel-Crafts with AlCl3 in nitrobenzene | Catalytic FeCl3 in an ionic liquid; Solvent-free reaction. researchgate.netnih.gov | Reduced catalyst waste, elimination of toxic solvent, potential for catalyst recycling. |

| Sulfonamide Formation | Reaction of sulfonyl chloride with amine in VOCs | Catalyst-free reaction in water; One-pot synthesis from thiols using NaDCC·2H2O. tandfonline.comresearcher.liferesearchgate.net | Avoidance of hazardous solvents and reagents, reduced waste, improved atom economy. |

By integrating these green chemistry principles—utilizing safer solvents, recyclable catalysts, and waste-reducing one-pot or solvent-free processes—the synthesis of this compound and its structural analogues can be significantly improved from an environmental and efficiency standpoint.

Comprehensive Structural Elucidation and Conformational Analysis of 5 Acetyl 2,4 Dichlorobenzene 1 Sulfonamide

Application of Advanced Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopy is the cornerstone for elucidating the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (HRMS) provide complementary information to piece together the molecular puzzle from the atomic to the functional group level.

High-resolution NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For 5-acetyl-2,4-dichlorobenzene-1-sulfonamide, ¹H and ¹³C NMR would confirm the presence and electronic environment of all protons and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Two singlets are anticipated for the two protons on the benzene (B151609) ring. The proton at position 3 (between the two chlorine atoms) and the proton at position 6 (adjacent to the acetyl group) would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts would be influenced by the electron-withdrawing effects of the chloro, sulfonyl, and acetyl substituents.

Acetyl Protons: A sharp singlet, integrating to three protons, would be observed for the methyl group of the acetyl moiety (-COCH₃). This signal typically appears in the δ 2.0-2.7 ppm range. rsc.org

Sulfonamide Protons: The two protons of the primary sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature, but for similar sulfonamides, it can appear between δ 8.78 and 10.15 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the dichlorinated benzene ring, appearing in the typical aromatic range of δ 110-160 ppm. rsc.org The carbons directly attached to the chlorine atoms (C-2, C-4), the sulfonamide group (C-1), and the acetyl group (C-5) would have their chemical shifts significantly influenced by these substituents.

Carbonyl Carbon: The carbon of the acetyl group's carbonyl function (C=O) would be observed as a singlet in the downfield region, characteristically around δ 190-200 ppm, although related acetamide compounds show this signal closer to 170 ppm. rsc.org

Methyl Carbon: The methyl carbon of the acetyl group would appear as a signal in the upfield region of the spectrum, typically around δ 20-30 ppm. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals. COSY would confirm couplings between neighboring protons (though minimal in this largely isolated spin system), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

| Expected ¹H NMR Signals | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.5 - 8.5 | Singlet | 1H | H-3 or H-6 |

| Ar-H | 7.5 - 8.5 | Singlet | 1H | H-6 or H-3 |

| -NH₂ | Variable (e.g., 8.8 - 10.2) | Broad Singlet | 2H | SO₂NH₂ |

| -CH₃ | 2.0 - 2.7 | Singlet | 3H | COCH₃ |

| Expected ¹³C NMR Signals | Approximate Chemical Shift (δ, ppm) | Assignment |

| C=O | 190 - 200 | C =O |

| Ar-C | 110 - 160 | 6 unique signals for C1-C6 |

| -CH₃ | 20 - 30 | COC H₃ |

Note: The chemical shift values are estimates based on typical ranges for these functional groups and may vary in the actual spectrum of the compound.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sulfonamide Group (-SO₂NH₂): This group would produce several strong, characteristic bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. rsc.org The N-H stretching of the primary amine would appear as two bands in the 3400-3200 cm⁻¹ region.

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the stretching vibration of the acetyl C=O bond would be expected around 1700–1680 cm⁻¹. rsc.org

Aromatic Ring: C-H stretching vibrations for the aromatic protons would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the ring would appear in the 1600–1450 cm⁻¹ region.

C-Cl Bonds: Vibrations corresponding to the carbon-chlorine bonds would be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |

| Sulfonamide N-H | 3400 - 3200 | Asymmetric & Symmetric Stretch |

| Aromatic C-H | > 3000 | Stretch |

| Acetyl C=O | 1700 - 1680 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Sulfonamide S=O | 1370 - 1330 | Asymmetric Stretch |

| Sulfonamide S=O | 1180 - 1160 | Symmetric Stretch |

| C-Cl | < 800 | Stretch |

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound (C₈H₇Cl₂NO₃S), the calculated monoisotopic mass is 266.95237 Da. nih.govuni.lu An HRMS experiment would aim to measure the mass of the molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺) to within a few parts per million (ppm) of this theoretical value. The distinct isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key signature, showing characteristic M, M+2, and M+4 peaks with an approximate intensity ratio of 9:6:1, further confirming the presence of two chlorine atoms in the structure.

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

Should a suitable crystal be obtained, X-ray analysis would confirm the substitution pattern on the benzene ring and the geometry of the acetyl and sulfonamide groups. Furthermore, it would provide invaluable insight into the crystal packing and intermolecular interactions. In many sulfonamide crystal structures, hydrogen bonds involving the sulfonamide N-H protons and oxygen atoms (from either the sulfonyl or carbonyl groups of neighboring molecules) are dominant forces in the supramolecular assembly. nih.gov These interactions dictate the physical properties of the solid material, such as melting point and solubility. No published crystal structure for this compound was identified in the searched literature.

Conformational Landscape and Dynamic Behavior in Solution (e.g., by NMR or MD simulations)

The conformation of a molecule is not static and can change, particularly in solution. The rotation around single bonds, such as the C-S bond and the C-C bond of the acetyl group, gives rise to different conformers. While X-ray crystallography provides a snapshot of a single conformation in the solid state, techniques like variable-temperature NMR or computational methods such as Molecular Dynamics (MD) simulations could be used to explore this dynamic behavior.

These studies could reveal the preferred orientation of the sulfonamide and acetyl groups relative to the benzene ring in solution and the energy barriers to rotation around the key single bonds. Such information is crucial for understanding how the molecule might interact with biological targets. At present, there are no specific molecular dynamics or advanced NMR studies reported in the literature for this compound.

In Vitro Investigations into Molecular Interactions and Biological Target Engagement

Enzyme Inhibition Kinetics and Mechanistic Elucidation of 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide

The primary mechanism of action investigated for this compound revolves around its function as an enzyme inhibitor. As a member of the sulfonamide class of compounds, it is recognized for its ability to interact with metalloenzymes. The core of its activity is the sulfonamide group (-SO₂NH₂), which is a key zinc-binding group (ZBG) capable of coordinating to the zinc ion within the active site of enzymes like carbonic anhydrase.

Research into a series of 5-substituted 2,4-dichlorobenzenesulfonamides, which includes the 5-acetyl derivative, has demonstrated a distinct specificity profile against human carbonic anhydrase (hCA) isozymes. nih.gov These compounds show a marked preference for inhibiting the tumor-associated transmembrane isoforms, hCA IX and hCA XII, over the widespread cytosolic isoforms, hCA I and hCA II. nih.govresearchgate.net This selectivity is a significant finding, as hCA IX and XII are highly overexpressed in various tumors and contribute to the acidification of the tumor microenvironment. nih.gov

The inhibitory activity of this class of sulfonamides against hCA I is generally weak to moderate. researchgate.net In contrast, they are potent inhibitors of hCA IX and hCA XII, often in the low nanomolar range, making them highly selective for these cancer-related targets. nih.govresearchgate.net

While the focus has been on carbonic anhydrases, the broader sulfonamide class is known for other enzymatic interactions. Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov This mechanism is the basis for their antibacterial properties. nih.gov However, specific inhibitory data for this compound against other enzymes listed, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), protein-tyrosine phosphatase 1B (PTP1B), α-glucosidase, urease, or bacterial DapE, is not detailed in the available research.

The inhibitory potency of the class of 5-substituted 2,4-dichlorobenzenesulfonamides has been quantified through in vitro enzymatic assays, determining their inhibition constants (Kᵢ). Studies show a wide range of potencies across the different carbonic anhydrase isoforms, highlighting their selectivity.

For the series of compounds, the Kᵢ values against the cytosolic hCA I isoform were in the range of 349 to 7355 nM, indicating weaker inhibition. nih.gov Against the other cytosolic isoform, hCA II, the inhibition was more significant, with Kᵢ values between 6.9 and 164 nM. nih.gov

The most potent activity was observed against the tumor-associated isoforms. Against hCA IX, the Kᵢ values ranged from 2.8 to 76 nM, and for hCA XII, the range was 2.7 to 95 nM. nih.gov Some compounds in this series demonstrated inhibitory potency against hCA IX that was significantly stronger than clinically used inhibitors like Indisulam. nih.gov

| Enzyme Isoform | Inhibition Constant (Kᵢ) Range (nM) |

|---|---|

| hCA I | 349 - 7355 |

| hCA II | 6.9 - 164 |

| hCA IX | 2.8 - 76 |

| hCA XII | 2.7 - 95 |

The mode of inhibition for sulfonamides against carbonic anhydrases is well-established. They act as competitive inhibitors. The deprotonated sulfonamide group mimics the transition state of the native substrate (bicarbonate) and binds directly to the zinc ion (Zn²⁺) at the enzyme's active site, preventing the catalytic hydration of carbon dioxide.

Similarly, in their antibacterial role, sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA). nih.gov They structurally resemble PABA and compete for the active site of the dihydropteroate synthetase (DHPS) enzyme, thereby inhibiting the synthesis of folic acid, which is crucial for bacterial growth and replication. nih.gov

Cellular Target Engagement Studies in Model Biological Systems (excluding human clinical contexts)

While the enzymatic inhibition profile of this class of compounds is well-documented, specific data regarding cellular target engagement in model biological systems is limited in the provided research.

There is no specific information available from the search results detailing the effects of this compound on biochemical pathways such as cell cycle progression, the induction of apoptosis, or the modulation of protein expression in model systems.

Specific ligand-protein binding assays and affinity determination studies for this compound in model systems were not found in the available research. The inhibitory constants (Kᵢ) derived from enzymatic assays serve as the primary measure of its binding affinity to target enzymes like carbonic anhydrase.

Structure Activity Relationship Sar and Rational Design of 5 Acetyl 2,4 Dichlorobenzene 1 Sulfonamide Derivatives

Systematic Chemical Modifications of the 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide Scaffold

Chemical modification of the core structure, or scaffold, of this compound is a primary strategy for exploring and refining its biological activity. This involves altering the aromatic ring substituents, the sulfonamide linker, and introducing various side chains.

The substituents on the benzene (B151609) ring—the acetyl group and the two chlorine atoms—play a crucial role in the molecule's electronic properties and its ability to bind to target proteins.

Acetyl Group: The 5-acetyl group is a moderately deactivating, meta-directing group. Its carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within a protein's binding pocket. Replacing or modifying this group can significantly alter activity. For instance, converting the ketone to an alcohol could introduce a hydrogen bond donor, while its complete removal would impact the electronic nature and steric profile of the ring.

Halogen Pattern: The 2,4-dichloro substitution pattern is critical. Chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule, which can facilitate passage through biological membranes. nih.gov Their position on the ring dictates the molecule's shape and interaction with hydrophobic pockets in a target enzyme. Studies on analogous dichlorophenyl sulfonamides have shown that the 2,4-dichloro arrangement allows the moiety to fit into hydrophobic regions of an enzyme active site bounded by amino acids like leucine, valine, and isoleucine. nih.govunibs.it The chlorine atoms' positions are crucial, with substitutions at the 2 and 4 positions of a benzene ring in similar scaffolds being associated with tighter packing and higher transcriptional activity in some targets. nih.gov

The following table summarizes the potential impact of various substitutions on the aromatic ring, based on general principles of medicinal chemistry.

| Substitution Position | Original Group | Potential Replacement | Predicted Impact on Activity |

| 5 | Acetyl (-COCH₃) | Hydroxyl (-OH) | Introduces H-bond donor capability, alters electronics. |

| 5 | Acetyl (-COCH₃) | Nitro (-NO₂) | Increases electron-withdrawing nature, may enhance binding. |

| 2, 4 | Chloro (-Cl) | Fluoro (-F) | Reduces steric bulk, increases electronegativity. |

| 2, 4 | Chloro (-Cl) | Methyl (-CH₃) | Increases lipophilicity, adds steric bulk. |

| 6 | Hydrogen (-H) | Methoxy (-OCH₃) | Electron-donating, may improve binding to specific targets. |

The sulfonamide (-SO₂NH-) linker is a cornerstone of the scaffold's biological activity, often acting as a bioisostere for carboxylic acids or amides. researchgate.net Its geometry and hydrogen bonding capabilities are central to its function.

The sulfonamide group is a metabolically robust linker that is less susceptible to enzymatic degradation compared to amide bonds. researchgate.net The sulfur atom is tetrahedral, which correctly orients the attached dichlorophenyl ring for optimal interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine in a binding site. nih.gov

This moiety is a critical hydrogen-bonding unit. The sulfonamide nitrogen (N-H) typically acts as a hydrogen bond donor, while the two sulfonyl oxygens (=O) are strong hydrogen bond acceptors. nih.govvu.nl These interactions are essential for anchoring the molecule within its biological target. For instance, in studies of similar molecules, the sulfonamide N-H has been observed to donate a hydrogen bond, while an S=O group accepts one from key amino acid residues. nih.gov

Modifying the sulfonamide group, for example by N-alkylation (substituting the hydrogen on the nitrogen), would remove the hydrogen bond donating capability, which is often detrimental to activity. However, such modifications can also increase metabolic stability. researchgate.net Replacing the sulfonamide with an amide linker has been shown to abolish activity in some related systems, highlighting the sulfonamide's essential role. nih.gov

To explore new binding interactions and improve properties, linkers and side chains can be attached to the this compound scaffold. This is a common strategy in drug discovery to develop derivatives with enhanced potency or selectivity. nih.gov

Side chains can be introduced at several points, most commonly by derivatizing the sulfonamide nitrogen. This involves reacting the primary sulfonamide with various chemical partners to create secondary sulfonamides. For example, a series of novel sulfonamides based on pyridine (B92270) moieties have been synthesized to explore different biological activities. researchgate.net The choice of side chain can introduce new properties:

Basic amines can improve solubility and allow for salt formation.

Aromatic or heterocyclic rings can explore additional π-stacking or hydrophobic interactions. nih.gov

Flexible alkyl chains can act as linkers to reach distant binding pockets. nih.gov

The linker itself is also a key variable. The length and flexibility of a linker connecting the core scaffold to another functional group can be optimized. Studies on drug conjugates have shown that linker length (e.g., using succinyl or glutaryl moieties) can be varied to achieve optimal positioning of the active component. nih.gov Different types of cleavable or non-cleavable linkers, such as dipeptides or thioethers, can be employed depending on the desired mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational method used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov This approach is invaluable for prioritizing the synthesis of new derivatives and for understanding the key molecular features that drive activity.

The foundation of a QSAR model is a high-quality dataset and a relevant set of molecular descriptors.

Dataset Construction: A dataset for a QSAR study on this compound derivatives would consist of a series of chemically related compounds. For each compound, a precise measurement of biological activity (e.g., IC₅₀, Kᵢ) is required. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net

Selection of Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. nih.gov The selection of appropriate descriptors is a critical step. nih.gov For sulfonamide derivatives, these can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Descriptors that describe atomic connectivity.

Geometric: 3D descriptors like molecular surface area.

Electrostatic: Partial charges, dipole moment. nih.gov

Quantum-Chemical: HOMO/LUMO energies, which relate to the molecule's reactivity. nih.gov

Hydrophobic: LogP, which measures lipophilicity.

In published QSAR studies on sulfonamides, descriptors related to mass, polarizability, electronegativity, and van der Waals volume have been shown to be influential. researchgate.net The table below lists examples of descriptor types used in QSAR studies of sulfonamide-containing compounds. nih.gov

| Descriptor Class | Example Descriptors | Information Encoded |

| 2D Descriptors | G2u, Lop | Gravitational index, Lone pair electronegativity |

| 3D Descriptors | RDF120m, Mor27u | Radial Distribution Function, 3D-MoRSE code |

| Quantum-Chemical | HOMO, LUMO | Energy of highest/lowest molecular orbital |

| Thermodynamic | Entropy | Measure of molecular disorder |

Once the dataset and descriptors are prepared, a mathematical model is developed to link them.

Model Development: Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that predicts biological activity based on the values of the selected descriptors. researchgate.netnih.gov More advanced methods include Artificial Neural Networks (ANNs) and Support Vector Machines (SVM), which can capture non-linear relationships. nih.gov The goal is to create a statistically robust model that explains the variation in activity across the training set.

Model Validation: A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Validation is therefore essential. nih.gov

Internal Validation: Techniques like Leave-One-Out cross-validation (LOO-CV) are used to assess the model's robustness. researchgate.net A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. researchgate.netnih.gov

External Validation: The model's predictive power is tested on the external test set of compounds that were not used during model development. nih.gov The squared correlation coefficient for the test set (R²_pred) is a key metric. nih.gov

Statistical Metrics: The quality of a QSAR model is judged by several statistical parameters, including the coefficient of determination (R²), Q², R²_pred, and the Root Mean Square Error (RMSE), which should be low. researchgate.netnih.gov A reliable QSAR model for sulfonamide derivatives would typically have an R² > 0.6 and a Q² > 0.5. researchgate.net

Successful QSAR models can then be used to guide the rational design of new this compound derivatives with potentially improved activity, prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore Elucidation and De Novo Ligand Design Strategies based on the this compound Framework

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors. The elucidation of its pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for a specific biological activity—is a critical step in the rational design of novel therapeutic agents. Furthermore, this understanding facilitates the application of de novo ligand design strategies, where entirely new molecules are constructed based on the identified pharmacophore, to explore novel chemical space and optimize biological activity.

While specific comprehensive pharmacophore models for this compound are not extensively detailed in publicly available research, significant insights can be gleaned from studies on closely related 2,4-dichlorobenzenesulfonamide (B1301883) derivatives. These studies, particularly in the context of carbonic anhydrase (CA) inhibition, provide a foundational understanding of the key molecular interactions that drive the biological effects of this class of compounds.

A crucial element of the pharmacophore of benzenesulfonamides is the sulfonamide moiety itself. The nitrogen atom of the sulfonamide is capable of coordinating with metal ions in the active sites of metalloenzymes, such as the zinc ion in carbonic anhydrases. This interaction is a cornerstone of the inhibitory activity of many sulfonamide-based drugs. Additionally, the oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, forming critical hydrogen bonds with amino acid residues in the enzyme's active site, such as the backbone amide of threonine residues.

The dichlorinated benzene ring also plays a significant role in the pharmacophore. The chlorine atoms contribute to the electronic properties of the ring and can engage in halogen bonding or other non-covalent interactions with the protein target. The aromatic ring itself can participate in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The substitution pattern on the benzene ring is critical for modulating the potency and selectivity of the inhibitors.

In the case of this compound, the acetyl group at the 5-position introduces an additional key feature. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming an additional interaction point with the target enzyme and enhancing binding affinity. The methyl group of the acetyl moiety can also engage in hydrophobic interactions.

Based on the analysis of related compounds, a hypothetical pharmacophore for the this compound framework would likely include:

A zinc-binding group (the sulfonamide moiety).

At least one hydrogen bond donor (the sulfonamide NH).

Multiple hydrogen bond acceptors (the sulfonamide oxygens and the acetyl carbonyl oxygen).

An aromatic ring for hydrophobic and stacking interactions.

Halogen atoms for potential halogen bonding and modulation of electronic properties.

This pharmacophoric understanding serves as a blueprint for de novo ligand design. De novo design is a computational methodology used to generate novel molecular structures with a high likelihood of binding to a specific biological target. nih.gov This process can be initiated by placing molecular fragments that complement the identified pharmacophoric features within the enzyme's active site and then growing or linking these fragments to create a complete molecule.

For the this compound framework, de novo design strategies could involve:

Scaffold Hopping: Replacing the dichlorobenzene ring with other aromatic or heterocyclic systems while retaining the key sulfonamide and acetyl functionalities. This allows for the exploration of new intellectual property space and can lead to improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Fragment Growing: Using the core this compound as a starting fragment, computational algorithms can add new functional groups or linkers to explore unoccupied pockets within the target's active site, aiming to enhance potency and selectivity.

Linker Modification: In derivatives where the sulfonamide is further substituted, the nature and length of the linker connecting to other chemical moieties can be systematically varied to optimize the spatial orientation of the entire molecule within the binding site.

Research on 5-substituted-2,4-dichlorobenzenesulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms provides concrete data that can inform these design strategies. A study by Sławiński et al. synthesized and evaluated a series of these compounds, revealing their potent inhibitory activity, particularly against the tumor-associated isoforms hCA IX and XII. nih.gov

The following interactive data table summarizes the inhibitory activity (KI in nM) of selected 2,4-dichlorobenzenesulfonamide derivatives against four hCA isoforms. This data highlights the structure-activity relationships and can guide the rational design of new inhibitors based on this scaffold.

| Compound | Substitution at 5-position | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| 5a | -SO2NH2 | 7355 | 164 | 21.7 | 95 |

| 6a | -CH2-S-phenyl | 2870 | 98.4 | 14.8 | 45.3 |

| 6c | -CH2-S-(4-Cl-phenyl) | 1540 | 65.3 | 5.3 | 2.7 |

| 7b | -SO2-N(CH3)2 | 349 | 15.8 | 2.8 | 7.8 |

| 7j | -SO2-piperidine | 489 | 6.9 | 4.2 | 5.1 |

| 10a | -NH-C(S)-NH-phenyl | 3560 | 115 | 7.6 | 2.8 |

| 10i | -NH-C(S)-NH-(4-F-phenyl) | 2140 | 65.8 | 4.9 | 4.1 |

Data sourced from Sławiński J, et al. Eur J Med Chem. 2014;82:47-55. nih.gov

The data reveals that modifications at the 5-position of the 2,4-dichlorobenzenesulfonamide core significantly impact both the potency and isoform selectivity of the inhibitors. For instance, the introduction of a dimethylsulfamoyl group (compound 7b ) or a piperidine-1-sulfonyl moiety (compound 7j ) leads to potent inhibition of hCA II, IX, and XII. The exceptional potency of some of these derivatives against the tumor-related hCA IX and XII isoforms underscores the therapeutic potential of this scaffold in oncology.

Computational Chemistry and Molecular Modeling Approaches Applied to 5 Acetyl 2,4 Dichlorobenzene 1 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

The initial and most critical step in a molecular docking study is the meticulous preparation of both the macromolecular receptor and the ligand. The three-dimensional coordinates of the protein target are typically obtained from crystallographic databases like the Protein Data Bank (PDB). The preparation process involves several key steps: removing water molecules, adding hydrogen atoms, assigning correct protonation states to amino acid residues, and repairing any missing residues or atoms. This ensures the receptor structure is chemically correct and ready for docking.

For the ligand, 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide, the process begins with generating its three-dimensional structure. This can be done using chemical drawing software, and its structure is then optimized to find the lowest energy conformation. mdpi.com This optimization is often performed using quantum mechanical methods or suitable molecular mechanics force fields. The Gasteiger-Hückel method, for instance, can be used to calculate partial atomic charges, which are crucial for evaluating electrostatic interactions during docking. nih.gov The final prepared ligand structure represents the conformation it is likely to adopt when interacting with the receptor.

Following preparation, the next step is to select an appropriate docking algorithm and scoring function. Various software packages are available for this purpose, such as AutoDock, MOE (Molecular Operating Environment), and Surflex-Dock. mdpi.comnih.gov Algorithms like the Lamarckian genetic algorithm or the triangular matcher algorithm are used to explore the conformational space of the ligand within the receptor's active site, generating numerous possible binding poses. nih.govresearchgate.net

Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Scoring functions like the London dG or AutoDock's empirical free energy function calculate the fitness of a particular pose. mdpi.comnih.gov The top-ranked poses are then subjected to detailed analysis. This involves visualizing the ligand-receptor complex to identify key interactions, such as:

Hydrogen Bonds: These are critical for the specificity and stability of binding. For example, the sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor and frequently interacts with key residues like glutamine, asparagine, and threonine in a protein's active site. nih.govnih.gov

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and proline. nih.gov

Pi-Stacking: The aromatic ring can form π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The analysis of these interactions provides a structural basis for the ligand's predicted affinity and can guide the rational design of more potent derivatives. The table below illustrates typical docking results for sulfonamide derivatives against a protein target, showcasing the types of data generated.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Sulfonamide Derivative 1C | Dihydropteroate (B1496061) Synthase (DHPS) | -8.1 | Arg257, Lys221 | Hydrogen Bond |

| Sulfonamide Derivative 33 | SARS-CoV-2 3CLpro | -5.11 | GLU166, MET49 | Hydrogen Bond, Hydrophobic |

| Designed Compound 27 | Carbonic Anhydrase IX | -9.2 | Gln92, Thr200, His68 | Hydrogen Bond |

This table presents illustrative data from studies on various sulfonamide derivatives to demonstrate typical outputs of a docking analysis. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing detailed information on the conformational changes, flexibility, and stability of the ligand-receptor complex in a simulated physiological environment.

An MD simulation begins with the best-ranked pose from molecular docking as the starting structure. This complex is solvated in a box of explicit water molecules and neutralized with counter-ions to mimic physiological conditions. A crucial component of the setup is the selection of a force field, which is a set of parameters describing the potential energy of the system. For sulfonamides, force fields like the General Amber Force Field (GAFF) or CHARMM are commonly used. irbbarcelona.orgmdpi.com Sometimes, existing parameters are not sufficient, and new parameters must be derived specifically for the molecule of interest using quantum mechanics calculations to ensure high-quality predictions. researchgate.netnih.gov

The system undergoes energy minimization to remove steric clashes, followed by a gradual heating and equilibration phase. Finally, a production MD simulation is run for a significant duration (typically hundreds of nanoseconds) to sample the conformational landscape of the complex. nih.gov The resulting trajectory is then analyzed to assess:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the structural stability of the complex over time. A stable RMSD suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

MD trajectories can be used to perform more accurate estimations of binding free energy, which is a key determinant of ligand potency. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for this purpose. nih.gov These "end-point" methods calculate the free energy difference between the bound and unbound states from snapshots of the MD trajectory.

Stability is further assessed by analyzing the persistence of key interactions throughout the simulation. For instance, the number and duration of hydrogen bonds between this compound and the receptor can be monitored. A stable hydrogen bond that persists for a large percentage of the simulation time is considered a major contributor to binding affinity. nih.gov The analysis of water-bridged hydrogen bonds can also reveal the important role of solvent in mediating ligand-protein interactions. nih.gov

| Metric | Typical Value for Stable Complex | Interpretation |

| RMSD of Protein Backbone | 1-3 Å | The protein maintains its overall fold without significant structural changes. |

| RMSD of Ligand | < 2 Å (relative to protein) | The ligand remains stably bound in the active site. |

| Radius of Gyration (RoG) | Stable fluctuation around an average value | The protein's compactness is maintained, indicating no unfolding. |

| Key Hydrogen Bonds | > 50% occupancy | The specific interaction is stable and contributes significantly to binding. |

This table shows representative metrics and their interpretations from MD simulations of stable ligand-protein complexes, based on studies of related sulfonamides. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule like this compound. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G+(d,p)) that defines the atomic orbitals used in the calculation. nih.govicontechjournal.com Such analyses can reveal:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. icontechjournal.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This map is invaluable for understanding non-covalent interactions. mdpi.com

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated, such as electronegativity, chemical hardness, and electron affinity. These quantities provide a numerical basis for predicting the molecule's behavior in chemical reactions. icontechjournal.com

For this compound, these calculations could pinpoint the most likely sites for metabolic attack, explain its interaction patterns with receptors, and provide a theoretical basis for its observed chemical properties.

| Quantum Chemical Property | Example Value (for a sulfonamide dye) | Significance |

| HOMO Energy | -6.24 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.90 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap | 3.34 eV | Indicates kinetic stability and chemical reactivity. |

| Electronegativity | 4.57 eV | Measures the power of the molecule to attract electrons. |

| Chemical Hardness | 1.67 eV | Measures the resistance to change in electron distribution. |

This table presents example data from a DFT study on a related sulfonamide compound to illustrate the types of properties calculated. icontechjournal.com

Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a popular and versatile method in computational chemistry, providing a good balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations can elucidate key aspects of its molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. rsc.org

For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties. nih.gov The calculated HOMO and LUMO energies can then be used to derive several global reactivity descriptors.

A hypothetical data table of DFT-calculated parameters for this compound, based on typical values for similar sulfonamides, is presented below.

| Parameter | Hypothetical Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 5.4 | eV |

| Ionization Potential (I) | 7.2 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Global Hardness (η) | 2.7 | eV |

| Chemical Potential (μ) | -4.5 | eV |

| Electrophilicity Index (ω) | 3.75 | eV |

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgyoutube.com For this compound, the MEP map would likely show negative potential (typically colored red or orange) around the oxygen atoms of the sulfonamide and acetyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the sulfonamide group, suggesting these as sites for nucleophilic attack. walisongo.ac.id The dichlorinated benzene ring would exhibit a more complex potential distribution due to the electron-withdrawing nature of the chlorine atoms and the acetyl and sulfonamide groups.

Prediction of Chemical Reactivity and Metabolic Stability (in silico only, no in vivo data)

The computational data derived from DFT and other in silico models can be used to predict the chemical reactivity and metabolic stability of this compound.

Chemical Reactivity: The HOMO-LUMO gap is a primary indicator of chemical reactivity. A significant energy gap, as hypothesized in the table above, would suggest that this compound is a relatively stable molecule. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

The MEP map visually corroborates these predictions by identifying the most probable sites for chemical reactions. The electron-rich regions on the oxygen atoms are susceptible to interaction with electrophiles, while the electron-deficient areas are prone to nucleophilic attack. The presence of the dichlorinated benzene ring, an acetyl group, and a sulfonamide group provides multiple potential reaction centers. For instance, the acetyl group could undergo nucleophilic addition reactions, while the aromatic ring could be subject to further substitution reactions, although the existing electron-withdrawing groups would influence the position and feasibility of such reactions.

Metabolic Stability: In silico models are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.com For this compound, several structural features are pertinent to its predicted metabolic stability.

The sulfonamide group is a common motif in many drugs and its metabolic stability can vary. nih.gov While generally stable, it can undergo enzymatic hydrolysis in some cases. The acetyl group, specifically the methyl ketone, is a potential site for metabolic transformation. Ketones can be reduced to the corresponding secondary alcohols by carbonyl reductases. columbia.edunih.gov The aromatic ring is susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of hydroxylated metabolites. The presence of two chlorine atoms on the benzene ring may influence the rate and position of this oxidation. Computational tools can predict the most likely sites of metabolism by identifying atoms that are most susceptible to enzymatic attack, often guided by reactivity parameters and accessibility. Machine learning models trained on large datasets of known metabolic transformations can also provide predictions of metabolic stability, often expressed as a half-life in liver microsomes. nih.govarxiv.org

Virtual Screening and Lead Optimization through Cheminformatics and Computational Design

Cheminformatics and computational design play a pivotal role in modern drug discovery, enabling the efficient screening of large compound libraries and the rational design of new molecules with improved properties. nih.govnih.gov

Virtual Screening: Should this compound be identified as a hit compound from a primary screen, virtual screening techniques could be employed to identify other similar and potentially more potent compounds from large virtual libraries. mdpi.com This process typically involves two main approaches:

Ligand-based virtual screening: This method uses the structure of the known active compound, this compound, as a template. Pharmacophore models can be developed based on the key chemical features of the molecule that are presumed to be essential for its biological activity. researchgate.netresearchgate.net These models, which define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, are then used to search databases for other molecules that fit the model.

Structure-based virtual screening: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used. b-cdn.net In this approach, a virtual library of compounds is docked into the binding site of the target protein. The compounds are then scored based on their predicted binding affinity and interactions with the target, allowing for the prioritization of candidates for experimental testing.

Lead Optimization: Once a promising lead compound is identified, computational methods are used to optimize its structure to improve potency, selectivity, and pharmacokinetic properties (a process known as hit-to-lead and lead optimization). rsc.orgnih.gov For this compound, this would involve creating a series of virtual analogs and evaluating their properties using computational tools.

Structure-activity relationship (SAR) studies can be guided by computational models. nih.gov For example, modifications could be made to the substituents on the benzene ring, the acetyl group could be replaced with other functionalities, or the sulfonamide moiety could be altered. mdpi.comyoutube.com For each modification, computational predictions of binding affinity, metabolic stability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would be performed. This iterative process of computational design and evaluation allows for the exploration of a wide chemical space and the identification of a limited number of the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understandings of 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide

This compound is characterized by a benzene (B151609) ring substituted with an acetyl group, two chlorine atoms, and a sulfonamide functional group. Its chemical properties and biological activities are dictated by the interplay of these substituents.

Synthesis and Chemical Properties:

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from established methods for synthesizing aromatic sulfonamides. A plausible synthetic route involves the chlorosulfonation of 3',4'-dichloroacetophenone, followed by amination of the resulting sulfonyl chloride. The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms and the acetyl and sulfonamide groups, which deactivate the aromatic ring towards electrophilic substitution. The acetyl group can undergo reactions typical of ketones, while the sulfonamide moiety provides a site for potential derivatization.

Spectroscopic and Physicochemical Data:

| Property | Value |

| Molecular Formula | C8H7Cl2NO3S |

| Molecular Weight | 268.12 g/mol nih.gov |

| XLogP3 | 1.4 nih.gov |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

This data is based on computational models and may not reflect experimentally determined values.

Potential Applications:

The structural motifs present in this compound suggest potential applications in several areas of research. The sulfonamide group is a well-known pharmacophore, and many sulfonamide-containing compounds exhibit a wide range of biological activities, including antibacterial, and anticancer properties. Furthermore, dichlorinated benzenesulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. The presence of the acetyl group offers a handle for further chemical modification to create a library of derivatives with potentially diverse biological activities.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the potential of this compound, a thorough review of the current scientific literature reveals significant knowledge gaps. These gaps represent unexplored avenues for future research that could unlock the full potential of this compound and its analogues.

Key Knowledge Gaps:

Validated Synthesis and Characterization: There is a lack of published, peer-reviewed methods for the optimized synthesis of this compound. Consequently, comprehensive characterization data, including detailed NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction data, are not available.

Physicochemical Properties: Experimentally determined physicochemical properties such as melting point, boiling point, solubility in various solvents, and pKa are yet to be reported.

Chemical Reactivity Profile: A systematic study of the chemical reactivity of this compound is needed. This includes exploring the reactivity of the acetyl and sulfonamide groups and the aromatic ring to understand its stability and potential for derivatization.

Biological Activity Screening: There is no public data on the biological activity of this compound. A broad-based screening against various biological targets is a critical missing piece of information.

Structure-Activity Relationship (SAR) Studies: Without a library of derivatives and associated biological data, no structure-activity relationship studies have been conducted. Such studies are essential for understanding how modifications to the chemical structure impact its biological effects.

Unexplored Research Avenues:

Development of Novel Derivatives: The acetyl and sulfonamide groups serve as excellent points for chemical modification. Synthesizing a library of derivatives by, for example, reducing the ketone, forming Schiff bases, or N-alkylating/arylating the sulfonamide could lead to compounds with novel properties.

Investigation as an Enzyme Inhibitor: Given that many sulfonamides are enzyme inhibitors, particularly of carbonic anhydrase, a detailed investigation into the inhibitory potential of this compound and its derivatives against a panel of enzymes is warranted.

Antimicrobial and Anticancer Evaluation: A comprehensive evaluation of its efficacy against a range of bacterial and cancer cell lines could reveal potential therapeutic applications.

Agrochemical Research: Some sulfonamides have been explored for their herbicidal or pesticidal properties. Investigating the potential of this compound in an agricultural context is another unexplored avenue.

Proposed Trajectories for Advanced Research and Methodological Innovations for this Chemical Class

To address the identified knowledge gaps and explore the full potential of this compound and related compounds, a multi-pronged research approach is proposed.

Advanced Research Trajectories:

Systematic Synthesis and Characterization: The immediate research priority should be the development and optimization of a robust synthetic route to this compound. This should be followed by a thorough characterization of the compound using modern analytical techniques to establish a definitive set of spectral and physicochemical data.

Combinatorial Chemistry and High-Throughput Screening: The synthesis of a diverse library of derivatives based on the this compound scaffold can be accelerated using combinatorial chemistry approaches. Subsequent high-throughput screening of this library against a wide array of biological targets could rapidly identify lead compounds for further development.

Computational Modeling and Drug Design: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity of virtual derivatives and to guide the design of more potent and selective compounds. This can help prioritize synthetic efforts and reduce the cost and time of drug discovery.

Mechanistic Studies: For any identified bioactive derivatives, detailed mechanistic studies should be undertaken to understand their mode of action at the molecular level. This could involve identifying the specific enzyme or receptor they interact with and elucidating the downstream cellular effects.

Methodological Innovations:

Flow Chemistry for Synthesis: The use of continuous flow chemistry for the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and reaction control compared to traditional batch processes.

Advanced Spectroscopic Techniques: The application of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous structural elucidation of the parent compound and its derivatives.

Target-Based Drug Discovery Approaches: Utilizing modern target-based drug discovery approaches, such as screening against specific enzymes or receptors known to be involved in disease, could provide a more rational and efficient path to identifying clinically relevant compounds.

Development of Structure-Property Relationship Models: By systematically synthesizing derivatives and measuring their physicochemical properties, robust structure-property relationship models can be developed. These models would be invaluable for designing future compounds with desired properties, such as improved solubility or cell permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a dichlorobenzene derivative (e.g., 2,4-dichloroacetophenone). Introduce the sulfonamide group via sulfonation using chlorosulfonic acid under controlled conditions (0–5°C to avoid over-sulfonation) .

- Step 2 : React the intermediate sulfonyl chloride with ammonia or a primary amine in a polar aprotic solvent (e.g., THF or DCM) at room temperature. Use triethylamine as a base to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios of reactants (e.g., 1:1.2 sulfonyl chloride to amine) and reaction time (typically 4–12 hours) to maximize yield.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the benzene ring (e.g., acetyl group at position 5, sulfonamide at position 1). Chlorine substituents induce distinct deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHClNOS: ~276.95 g/mol).

- X-ray Crystallography : If crystalline, resolve the structure to confirm bond angles and spatial arrangement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The acetyl group may deactivate the benzene ring, directing substitutions to the sulfonamide or chlorine positions .

- Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction kinetics. Polar solvents stabilize transition states in sulfonamide-mediated reactions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodology :

- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from assay variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity assays .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3,4-dichlorobenzenesulfonamide) to isolate the role of the acetyl group in activity .

Q. How does the electronic environment of the sulfonamide group influence its interactions with biological targets (e.g., carbonic anhydrase)?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., methyl, trifluoromethyl) and test inhibitory activity against carbonic anhydrase isoforms (CA-I, CA-II) .

- Crystallographic Binding Studies : Co-crystallize the compound with CA-II to map hydrogen bonds between the sulfonamide NH and the enzyme’s zinc-coordinated active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.